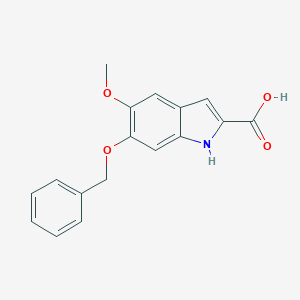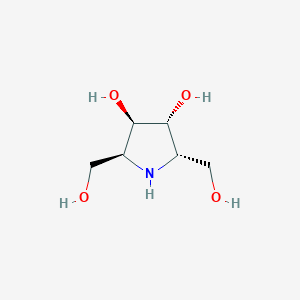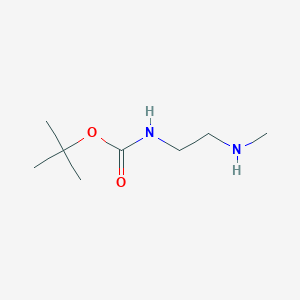
叔丁基 2-(甲氨基)乙基氨基甲酸酯
概述
描述
Synthesis Analysis
The synthesis of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds involves several key steps including acylation, nucleophilic substitution, and reduction. For instance, a study by Zhao et al. (2017) demonstrates a rapid synthetic method yielding an 81% total yield through three steps from commercially available starting materials. The synthetic processes are optimized for efficiency, and the structural confirmation of the compounds is achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-(methylamino)ethylcarbamate and derivatives is often characterized by the presence of intramolecular hydrogen bonds, which influence the compound's stability and reactivity. For example, Bai and Wang (2014) describe the synthesis of a related compound where intramolecular C—H⋯O hydrogen bonds were observed, impacting the overall molecular stability and packing in the crystal structure (Bai & Wang, 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including direct fixation of carbon dioxide to form carbonyl-methylcarbamates, demonstrating the versatility of tert-butyl carbamates in synthetic chemistry. Wilson et al. (2010) explored the use of amines and carbon dioxide to efficiently synthesize [(11)C-carbonyl]-methylcarbamates, showcasing the potential for incorporating radioisotopes into complex molecules for imaging purposes (Wilson et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application of tert-Butyl 2-(methylamino)ethylcarbamate. These properties are influenced by the compound's molecular structure and intermolecular interactions, as demonstrated in various crystallographic studies.
Chemical Properties Analysis
Chemically, tert-Butyl 2-(methylamino)ethylcarbamate exhibits properties typical of carbamates, such as the ability to form stable hydrogen bonds and undergo nucleophilic reactions. Its reactivity is exploited in synthetic pathways towards more complex organic molecules, with its chemical properties being pivotal in dictating the course of these reactions.
For more in-depth information and further reading on the chemical synthesis, properties, and applications of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds, the following references are recommended:
- Zhao et al. (2017) for synthesis methods (Zhao et al., 2017).
- Bai & Wang (2014) for molecular structure analysis (Bai & Wang, 2014).
- Wilson et al. (2010) for chemical reactions and properties (Wilson et al., 2010).
科学研究应用
生物转化和代谢:研究表明,叔丁醇是 MTBE 和 ETBE 生物转化的小产物,在大鼠中非常重要。这项研究重点关注了尿液中发现的代谢物,有助于了解此类物质在生物体中的代谢途径 (Bernauer 等人,1998 年)。
合成和化学反应:研究表明,涉及叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯的反应可以生成在各种化学合成中很有用的功能化氨基甲酸酯。还开发了这些化合物的脱保护方法 (Guijarro 等人,1996 年)。
晶体学和分子结构:对叔丁基 N-[2-(N-异丁基-4-甲氧基苯磺酰胺)乙基]氨基甲酸酯的研究揭示了其分子结构的见解,特别是分子内氢键的存在及其对化合物晶体形成的影响 (Bai 和 Wang, 2014 年)。
新型合成:已经开发了相关化合物(如叔丁基 1-(5,8-二氧六氢-[1,3]噻唑并[3,4-a]吡嗪-3-基)乙基氨基甲酸酯)的新型合成方法,扩大了可用氨基甲酸酯化合物的种类 (Liu 等人,2012 年)。
工业应用:在温和条件下显示出高转化率和选择性的由叔丁醇合成叔丁基醚,指出了潜在的工业应用,尤其是在燃料和溶剂生产中 (Shi 等人,2003 年)。
环境影响:燃料增氧剂在水性介质中的溶解度受温度和叔丁醇浓度的影响,这对于了解它们的归宿和迁移至关重要 (Gonzalez-Olmos 和 Iglesias, 2008 年)。
属性
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGBMHXVRSFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392464 | |
| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122734-32-1 | |
| Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the novel aspect of the synthetic method described for tert-Butyl 2-(methylamino)ethylcarbamate?
A1: The abstract highlights that the described two-step synthesis offers a more efficient and environmentally friendly approach compared to prior methods. The improved yield of both reaction steps, combined with reduced cost and waste generation, makes this method advantageous for industrial-scale production of tert-Butyl 2-(methylamino)ethylcarbamate [].
Q2: Could you provide a more detailed explanation of the two reaction steps involved in this synthesis?
A2: Certainly. The synthesis begins with N-Boc-ethylenediamine (N-tert-butoxycarbonyl-1,2-ethanediamine) as the starting material. In the first step, it undergoes a reductive reaction with paraformaldehyde in the presence of an acid catalyst and an organic solvent at reflux temperature. This leads to the formation of 2-(N-tert-butoxycarbonylamino)ethyl isocyanide. The second step involves the reduction of the isocyanide intermediate using sodium borohydride (NaBH4) in an aprotic solvent at a controlled temperature (20-30°C). This final reduction yields the desired product, tert-Butyl 2-(methylamino)ethylcarbamate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

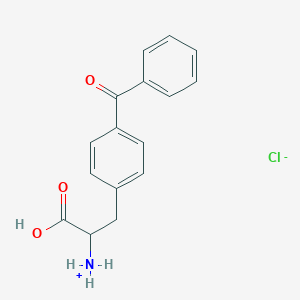
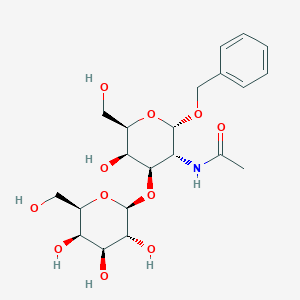
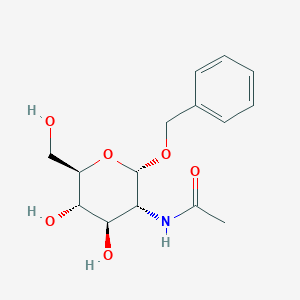
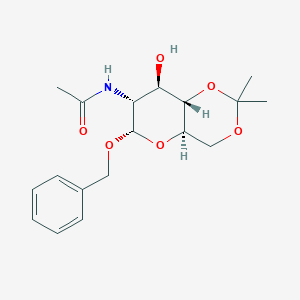

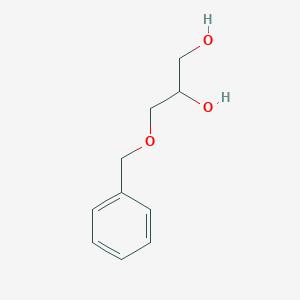
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

